molecular formula C22H27N5O2 B4704807 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4704807
M. Wt: 393.5 g/mol
InChI Key: XWMRSHRIJPKXTI-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its fluorescence properties, and a piperazine moiety, which is often found in pharmaceutical compounds.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-16(2)18-8-6-17(7-9-18)14-26-10-12-27(13-11-26)15-21(28)23-19-4-3-5-20-22(19)25-29-24-20/h3-9,16H,10-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMRSHRIJPKXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming the benzoxadiazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with a piperazine compound.

    Introduction of the Isopropylbenzyl Group: This step involves the alkylation of the piperazine nitrogen with 4-isopropylbenzyl chloride under basic conditions.

    Formation of the Acetamide Linkage: The final step involves the acylation of the piperazine nitrogen with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzoxadiazole core can be oxidized to form more reactive intermediates.

    Reduction: The nitro group in the benzoxadiazole can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxadiazole core can lead to the formation of quinone derivatives, while reduction of the nitro group can yield amine derivatives.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to the benzoxadiazole core.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
  • N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ETHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-ISOPROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

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